molecular formula C17H15ClFNO B2391459 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one CAS No. 303987-97-5

1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

Cat. No.: B2391459
CAS No.: 303987-97-5
M. Wt: 303.76
InChI Key: VYFFTQJLDNZCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (hereafter referred to as the target compound) is a benzazepinone derivative designed as a prodrug of the cyclooxygenase-2 (COX-2) inhibitor lumiracoxib . Its synthesis involves an intramolecular cyclization of lumiracoxib using 1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride (EDC) as a coupling reagent, achieving an 85% yield . Structural characterization confirmed the lactam carbonyl (IR: 1736 cm⁻¹) and aromatic substituents (¹H-NMR: δ 6.83–7.4) . The compound’s prodrug nature aims to mitigate gastrointestinal toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) by modulating release kinetics .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO/c18-14-7-4-8-15(19)13(14)11-20-16-9-2-1-5-12(16)6-3-10-17(20)21/h1-2,4-5,7-9H,3,6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFFTQJLDNZCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a benzazepine derivative with 2-chloro-6-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions is carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: The chloro and fluoro substituents on the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Lumiracoxib (Parent Drug)

Lumiracoxib (C₁₅H₁₃ClFNO₂), the active metabolite of the target compound, is a selective COX-2 inhibitor. Key differences include:

  • Structure: Lumiracoxib lacks the benzazepinone ring, featuring a methylindolin-2-one core.
  • Stability : The target compound exhibits pH-dependent hydrolysis (studied at pH 1.2 and 7.4), releasing lumiracoxib in vitro .
  • Analytical Data : HPLC analysis (65% acetonitrile/35% sodium acetate buffer, pH 4.0) showed linear calibration (r² = 0.9999) for both compounds, with retention times distinguishing their polarity .

Table 1: Structural and Analytical Comparison

Parameter Target Compound Lumiracoxib
Molecular Formula C₁₇H₁₄ClFNO C₁₅H₁₃ClFNO₂
Molecular Weight 317.75 g/mol 293.72 g/mol
Key Functional Groups Benzazepinone, Cl/F-substituted aryl Indolinone, Cl/F-substituted aryl
HPLC Retention Behavior Longer retention (polarity effects) Shorter retention
Bioactivity Prodrug (inactive) Active COX-2 inhibitor

5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

This benzodiazepine derivative shares a seven-membered heterocyclic core but differs in substitution:

  • Structure : A nitro group at position 7 and a 2-chlorophenyl substituent distinguish it from the target compound .
  • Application : Methylclonazepam is a central nervous system (CNS) agent, contrasting the anti-inflammatory focus of the target compound .
  • Stability: No hydrolysis data is reported, but nitro groups typically enhance metabolic stability.

Table 2: Pharmacological Profiles

Compound Therapeutic Class Key Substituents Metabolic Pathway
Target Compound NSAID Prodrug Cl/F-aryl, benzazepinone Hydrolysis to lumiracoxib
Methylclonazepam CNS Agent Cl-aryl, nitro group Hepatic oxidation

1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrazol-3-amine

This pyrazole derivative replaces the benzazepinone ring with a pyrazole, altering pharmacokinetics:

  • Solubility : Pyrazole’s smaller ring may enhance aqueous solubility compared to the target compound .
  • Bioactivity: Pyrazole amines often target kinases or GPCRs, suggesting divergent mechanisms from benzazepinones .

2H-1-Benzazepin-2-one Derivatives with Trifluoromethyl Groups

A structurally related benzazepinone (C₂₁H₂₀F₃NO₂) features a trifluoromethyl group and methoxyphenyl substituent :

  • Synthesis : Requires allyl and methoxyphenyl groups, contrasting the target compound’s simpler Cl/F-aryl substitution .

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H18ClFN2OC_{17}H_{18}ClFN_2O, with a molecular weight of approximately 304.79 g/mol. The structure features a benzazepine core, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors and transporters. Notably:

  • Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, which are implicated in the treatment of psychiatric disorders.
  • Serotonin Receptors : Potential interactions with serotonin receptors could suggest anxiolytic or antidepressant effects.

Pharmacological Effects

  • Antipsychotic Activity : Studies have shown that benzazepine derivatives can act as antipsychotics by modulating dopaminergic signaling pathways. For instance, the compound may reduce symptoms in models of schizophrenia by antagonizing D2 receptors.
  • Anxiolytic Effects : Preliminary data suggest that the compound may have anxiolytic properties through serotonin receptor modulation, which warrants further investigation.
  • Neuroprotective Properties : Some studies indicate that related compounds exhibit neuroprotective effects against excitotoxicity in neuronal cultures.

Study 1: Antipsychotic Efficacy

A study conducted on rodent models demonstrated that administration of the compound resulted in a significant reduction in hyperactivity and stereotypic behaviors associated with dopamine dysregulation. Behavioral assessments indicated a dose-dependent response consistent with antipsychotic activity.

Study 2: Neuroprotective Effects

In vitro studies using neuronal cell lines exposed to glutamate toxicity showed that the compound significantly reduced cell death and preserved neuronal integrity. Mechanistic studies revealed that it may inhibit NMDA receptor-mediated excitotoxicity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntipsychoticReduced hyperactivity in rodent models
AnxiolyticPotential modulation of serotonin
NeuroprotectiveDecreased glutamate-induced toxicity

Q & A

Basic: What are the recommended synthetic routes for 1-[(2-chloro-6-fluorophenyl)methyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Nucleophilic substitution of 2-chloro-6-fluorobenzyl chloride with a benzazepinone precursor.
  • Step 2: Cyclization under acidic or basic conditions (e.g., HCl/EtOH or NaH/THF) to form the tetrahydrobenzazepinone core.
  • Optimization Tips:
    • Use anhydrous solvents to minimize hydrolysis of intermediates.
    • Monitor reaction progress via TLC or LC-MS to isolate intermediates.
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for high purity (>95%) .

Basic: How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-ray Crystallography: Use SHELX software for structure refinement. Key parameters:
    • Collect high-resolution data (≤ 0.8 Å) to resolve halogen positions.
    • Validate hydrogen bonding networks using graph-set analysis (e.g., Etter’s rules) .
  • Spectroscopy:
    • NMR: Assign peaks via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on splitting patterns from the chloro-fluorophenyl group (e.g., 3JH-F^3J_{\text{H-F}}).
    • FTIR: Confirm carbonyl stretch (C=O) at ~1680–1700 cm1^{-1} and aromatic C-Cl/F vibrations .

Advanced: How can researchers identify biological targets and elucidate inhibition mechanisms for this compound?

Methodological Answer:

  • Target Identification:
    • Use kinase profiling assays (e.g., Eurofins KinaseScan) to screen for ACK1 (TNK2) inhibition, given structural analogs show nanomolar IC50_{50} values .
    • Validate via SPR (surface plasmon resonance) to measure binding kinetics (konk_{\text{on}}, koffk_{\text{off}}).
  • Mechanistic Studies:
    • Perform molecular docking (e.g., AutoDock Vina) to model interactions with ACK1’s ATP-binding pocket.
    • Key interactions: Chloro-fluorophenyl group forms hydrophobic contacts; benzazepinone carbonyl hydrogen-bonds with Lys514 .

Advanced: What computational strategies are effective for modeling this compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT/TD-DFT:
    • Optimize geometry at B3LYP/6-311+G(d,p) level to predict UV-Vis spectra (λmax_{\text{max}}) and compare with experimental data.
    • Analyze frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential .
  • MD Simulations:
    • Simulate solvation dynamics (e.g., in DMSO/water) using GROMACS to study conformational stability .

Advanced: How should researchers resolve discrepancies in crystallographic data for halogenated benzazepinones?

Methodological Answer:

  • Data Validation:
    • Check for twinning or disorder using PLATON’s ADDSYM.
    • Refine anisotropic displacement parameters for Cl/F atoms to avoid overfitting .
  • Contradiction Resolution:
    • Compare experimental bond lengths/angles with CSD (Cambridge Structural Database) entries for similar compounds.
    • Use Hirshfeld surface analysis to assess intermolecular interactions driving packing differences .

Advanced: What role do hydrogen-bonding patterns play in the crystal packing of this compound?

Methodological Answer:

  • Graph-Set Analysis:
    • Identify R22(8)\text{R}_2^2(8) motifs between C=O and NH groups.
    • Map halogen bonds (C-Cl/F⋯π) using Mercury software to assess their contribution to lattice stability .
  • Impact on Solubility:
    • Strong intermolecular H-bonds reduce aqueous solubility; introduce co-crystals with PEG or cyclodextrins to improve bioavailability .

Advanced: How can collision cross-section (CCS) data from ion mobility spectrometry enhance characterization?

Methodological Answer:

  • CCS Prediction:
    • Use MOBCAL to calculate theoretical CCS values for [M+H]+^+ (e.g., ~151.3 Å2^2) and compare with experimental IM-MS data.
    • Resolve isobaric interferences (e.g., from analogs) based on drift time differences .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

SAR Table:

ModificationImpact on Activity
2-Cl → 2-F Reduced ACK1 inhibition (IC50_{50} increases 10x)
Benzazepinone → Piperidinone Loss of kinase selectivity
Addition of methyl group at C3 Enhanced metabolic stability (t1/2_{1/2} ↑ 2x)

Methodology:

  • Synthesize analogs via Suzuki coupling or reductive amination.
  • Test in vitro using kinase assays and ADME-Tox profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.